cis-4-Octenedioic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to “cis-4-Octenedioic acid” involves multi-step chemical processes that can yield various cis- and trans-octadecenoic acids, highlighting the versatility and complexity of synthesizing such compounds. For instance, methods leading to the synthesis of cis- and trans-7- and 8-octadecenoic acids involve steps that ensure the structural integrity and desired configuration of the end products (Fusari, Greenlee, & Brown, 1951).
Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been explored through various analytical techniques, including mass spectrometry and NMR, to confirm the presence of cis-configurations in octenedioic acids and their derivatives. These techniques are crucial for understanding the geometric and electronic configuration of the molecules, which in turn affects their chemical behavior and properties.
Chemical Reactions and Properties
The chemical reactivity of octenedioic acid derivatives can be influenced by their cis- or trans-configuration, affecting their participation in various chemical reactions. For example, the presence of a cis-configuration can impact the compound's ability to undergo specific transformations, such as cyclization reactions or conjugate additions, highlighting the importance of stereochemistry in determining chemical reactivity.
Physical Properties Analysis
The physical properties of octenedioic acids and their derivatives, such as melting points and solubility, can vary significantly based on their molecular structure. For instance, the melting points of cis- and trans-octadecenoic acids and their derivatives exhibit distinct patterns, which can be attributed to differences in molecular packing and intermolecular interactions within the crystal lattice (Fusari, Greenlee, & Brown, 1951).
Scientific Research Applications
1. Metabolic Origins and Identification
- Research by Jin and Tserng (1989, 1990) explored the metabolic origins of urinary unsaturated dicarboxylic acids, including cis-4-Octenedioic acid. These acids were identified as metabolic products derived from oleic and linoleic acids. Their presence in urine is consistent with the proposed metabolic origins, and in vitro studies support these findings. This research contributes to understanding the metabolic degradation pathways involving unsaturated dicarboxylic acids like this compound (Jin & Tserng, 1989) (Jin & Tserng, 1990).
2. Role in Bovine Milk and Dietary Regimens
- A study by Jiang et al. (1996) investigated the effects of different diets and dietary regimens on the variation of certain fatty acids in bovine milk, including this compound. The findings indicated significant variation in these acids, suggesting that dietary regimens can influence their concentration in milk. This has implications for dairy production and the nutritional value of milk (Jiang, Bjoerck, Fondén, & Emanuelson, 1996).
3. Biotechnological Production and Metabolic Engineering
- Sengupta et al. (2015) explored the metabolic engineering of a novel biosynthesis pathway for muconic acid in Escherichia coli. This included extending the shikimate pathway, which indirectly involves intermediates related to this compound. The engineered strain produced significant quantities of muconic acid from simple carbon sources, demonstrating the potential of biotechnological applications of this compound and its derivatives (Sengupta, Jonnalagadda, Goonewardena, & Juturu, 2015).
Mechanism of Action
Target of Action
cis-4-Octenedioic acid is a medium-chain fatty acid . It has been found slightly elevated in the urine of persons with abnormal fatty acid metabolism . .
Biochemical Pathways
This compound is likely involved in fatty acid metabolism pathways. Alterations in the levels of this compound have been observed in individuals with borderline-to-moderate hypertriglyceridemia , suggesting its role in lipid metabolism.
Result of Action
It has been associated with changes in the levels of certain plasma metabolites in non-diabetic and non-obese individuals with borderline-to-moderate hypertriglyceridemia . These changes provide insights into the metabolic alterations that occur in the early stages of hypertriglyceridemia.
properties
IUPAC Name |
(Z)-oct-4-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVYKEXVMZXOAH-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)/C=C\CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314525 | |
Record name | cis-4-Octenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | cis-4-Octenedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004982 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
38561-68-1 | |
Record name | cis-4-Octenedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38561-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-4-Octenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38561-68-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-4-Octenedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004982 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96 - 98 °C | |
Record name | cis-4-Octenedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004982 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the metabolic origin of cis-4-octenedioic acid in humans?
A1: Research suggests that this compound is derived from the metabolism of linoleic acid. [] This unsaturated fatty acid undergoes a series of metabolic transformations, ultimately leading to the production of this compound.
Q2: How does this compound relate to hypertriglyceridemia?
A2: In a study comparing individuals with borderline-to-moderate hypertriglyceridemia (HTG) to those with normotriglyceridemia (NTG), researchers observed lower plasma levels of this compound in the HTG group. [] This suggests a potential link between the metabolism of this compound and triglyceride levels, although further investigation is needed to establish a causal relationship.
Q3: Can this compound serve as a biomarker for any specific conditions?
A3: While not definitively established as a biomarker, the altered levels of this compound observed in individuals with hypertriglyceridemia [] and hyperlipidemia [] suggest its potential use as a biomarker for these conditions. Further research is needed to validate its reliability and specificity in a clinical setting.
Q4: Has this compound been explored for its potential impact on food quality?
A4: Yes, a recent study investigated the effects of polyphenol treatments on tilapia fillets during storage. [] The research found that polyphenol treatments resulted in significantly lower levels of this compound compared to untreated controls. This reduction was linked to inhibited protein and lipid oxidation and degradation, suggesting a role for this compound in the spoilage process.
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